molecular formula C6H10O3 B8659718 Ethyl 3-hydroxy-2-methyl-2-propenoate CAS No. 54843-13-9

Ethyl 3-hydroxy-2-methyl-2-propenoate

Cat. No.: B8659718
CAS No.: 54843-13-9
M. Wt: 130.14 g/mol
InChI Key: UPWSFLJBKRQKBD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyl-2-propenoate is an α,β-unsaturated ester characterized by a propenoate backbone (CH₂=CHCOO⁻) substituted with a hydroxyl (-OH) group at the C3 position and a methyl (-CH₃) group at the C2 position. While direct physicochemical data for this compound are absent in the provided evidence, its structural features align with bioactive acrylate derivatives, such as ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate (EGMP), which has demonstrated chemopreventive activity in colon carcinogenesis models .

Properties

CAS No.

54843-13-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methylprop-2-enoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)5(2)4-7/h4,7H,3H2,1-2H3

InChI Key

UPWSFLJBKRQKBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The compound’s key differentiators are its hydroxyl and methyl substituents on the propenoate backbone. Below is a comparative analysis with analogous esters:

Table 1: Structural Features and Functional Groups
Compound Name Substituents Functional Groups Key Applications/Reactivity
Ethyl 3-hydroxy-2-methyl-2-propenoate 3-OH, 2-CH₃ Ester, hydroxyl, alkene Potential antioxidant, polymer precursor
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 2-CN, 4-methylphenyl Ester, cyano, aryl Precursor for bioactive amides
EGMP (Ethyl 3-(4'-geranyloxy-3'-methoxyphenyl)-2-propenoate) Geranyloxy, methoxyphenyl Ester, ether, aryl, alkene Colon cancer chemoprevention
Ethyl 2-bromo-2-methylpropanoate 2-Br, 2-CH₃ Ester, bromo Alkylating agent in synthesis

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, likely increasing water solubility compared to non-hydroxylated analogues like ethyl caprate (a saturated ester with a 10-carbon chain) .

Physicochemical Properties (Inferred)

While direct data are unavailable, comparisons with simpler esters provide insights:

Table 2: Inferred Physicochemical Properties
Property This compound Ethyl Acetate Ethyl Caprate
Boiling Point Moderate (est. 180–220°C) 77°C 245–250°C
Water Solubility Moderate (due to -OH) 8.3 g/100 mL Insoluble
Reactivity High (alkene + polar -OH) Low Low

Notes:

  • The hydroxyl group likely increases boiling point and water solubility compared to ethyl acetate.
  • The alkene moiety enables polymerization or Michael addition reactions, similar to EGMP .

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